molecular formula C24H27O4P B087251 Tri(2,6-xylenyl)phosphate CAS No. 121-06-2

Tri(2,6-xylenyl)phosphate

Cat. No.: B087251
CAS No.: 121-06-2
M. Wt: 410.4 g/mol
InChI Key: QLORRTLBSJTMSN-UHFFFAOYSA-N
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Description

Tri(2,6-xylenyl)phosphate: is an aromatic phosphate ester known for its use as a flame retardant. It is a clear, colorless liquid that is odorless and non-toxic. This compound has a high boiling point and low volatility, making it suitable for high-temperature applications. It is often used in various industries, including electronics, textiles, and plastics, to enhance the fire safety of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri(2,6-xylenyl)phosphate is prepared industrially by the reaction of phosphoryl chloride with mixed xylenols. This reaction typically produces a range of products due to the variability in the composition of xylenols .

Industrial Production Methods: The industrial production of this compound involves the reaction of phosphorus oxytrichloride with xylenols. This process results in a mixture of compounds with varying molecular weights .

Chemical Reactions Analysis

Types of Reactions: Tri(2,6-xylenyl)phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include oxygen and other oxidants.

    Reducing Agents: Strong reducing agents such as hydrides are used in reduction reactions.

Major Products Formed:

    Oxidation Products: Toxic phosphorus oxides.

    Reduction Products: Phosphine gas.

Mechanism of Action

Tri(2,6-xylenyl)phosphate works by releasing phosphorus-containing gases when exposed to heat or flames. These gases act as a barrier between the fuel source and the flame, preventing the fire from spreading. Additionally, the released gases can dilute the concentration of oxygen in the surrounding area, further reducing the likelihood of combustion . This mechanism is particularly effective because it works at low concentrations, making it a cost-effective solution for enhancing fire safety .

Comparison with Similar Compounds

Uniqueness: Tri(2,6-xylenyl)phosphate stands out due to its high thermal stability and effectiveness at low concentrations. Its compatibility with a wide range of polymers and fillers makes it a versatile choice for various applications .

Properties

IUPAC Name

tris(2,6-dimethylphenyl) phosphate
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InChI

InChI=1S/C24H27O4P/c1-16-10-7-11-17(2)22(16)26-29(25,27-23-18(3)12-8-13-19(23)4)28-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3
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InChI Key

QLORRTLBSJTMSN-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C
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Molecular Formula

C24H27O4P
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DSSTOX Substance ID

DTXSID70891326
Record name Tris(2,6-dimethylphenyl) phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Solid; [HSDB]
Record name Tris(2,6-xylenyl)phosphate
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Boiling Point

262-264 °C @ 6 mm Hg
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Solubility

log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene; slightly soluble in ethanol and hexane.
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Density

Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000001 [mmHg]
Record name Tris(2,6-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Color/Form

Wax

CAS No.

121-06-2
Record name 2,6-Xylyl phosphate
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Record name Phenol, 2,6-dimethyl-, phosphate (3:1)
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Melting Point

137.8 °C
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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